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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Properties and Solubility Profile of 4-Phenoxy-2,2'-dichloroacetophenone

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Phenoxy-2,2'-dichloroacetophenone, a molecule of significant interest in contemporary drug discovery and development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Phenoxy-2,2'-dichloroacetophenone, a molecule of significant interest in contemporary drug discovery and development. By synthesizing established experimental data with theoretical insights, this document offers researchers, scientists, and formulation experts a foundational understanding of the compound's thermodynamic behavior and solubility characteristics. Such knowledge is paramount for optimizing synthetic pathways, designing robust analytical methods, and developing effective drug delivery systems.

Introduction to 4-Phenoxy-2,2'-dichloroacetophenone: A Molecule of Interest

4-Phenoxy-2,2'-dichloroacetophenone (CAS No: 59867-68-4) is an aromatic ketone characterized by a phenoxy group and two chlorine substituents on the acetophenone moiety.[1][2][3][4] Its structural complexity and the presence of various functional groups suggest a nuanced physicochemical profile that dictates its behavior in both chemical and biological systems. A thorough understanding of its thermodynamic properties and solubility is not merely academic; it is a critical prerequisite for its successful application in pharmaceutical research, influencing everything from reaction kinetics to bioavailability.

This guide is structured to provide a holistic view, beginning with the fundamental physicochemical and thermodynamic properties. It then delves into a detailed exploration of its solubility profile, offering both qualitative understanding and a robust framework for quantitative determination. The methodologies presented are grounded in established scientific principles, ensuring both accuracy and reproducibility.

Physicochemical and Thermodynamic Characteristics

The thermodynamic properties of an active pharmaceutical ingredient (API) are intrinsic indicators of its stability, energy content, and physical state. These parameters are fundamental to process development, formulation design, and ensuring the long-term stability of a drug product.

Core Physicochemical Data

A summary of the core physicochemical properties of 4-Phenoxy-2,2'-dichloroacetophenone is presented in Table 1. These values serve as a baseline for understanding the compound's behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₀Cl₂O₂[2][3]
Molecular Weight 281.13 g/mol [1]
Appearance White or almost white crystalline powder[2][5]
Melting Point 67-69 °C[1]
Boiling Point 389.7 ± 32.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]

Expert Insight: The melting point of 67-69 °C suggests a crystalline solid with moderate lattice energy. This relatively low melting point for a molecule of its size is likely influenced by the flexibility of the phenoxy ether linkage, which can disrupt efficient crystal packing.

Thermodynamic Parameters: A Deeper Dive

Enthalpy of Fusion (ΔHfus): The enthalpy of fusion is the energy required to transition a substance from a solid to a liquid state at its melting point.[3][6][7] For aromatic ketones, this value is influenced by the strength of intermolecular interactions in the crystal lattice, such as van der Waals forces and dipole-dipole interactions. Given the presence of polar carbonyl and ether groups, as well as the potential for π-π stacking of the aromatic rings, a moderate enthalpy of fusion is anticipated. The experimental determination of this value is critical for solubility modeling and understanding dissolution kinetics.

Heat Capacity (Cp): The heat capacity of a substance quantifies the amount of heat required to raise its temperature by a given amount.[2][8] For organic molecules like 4-Phenoxy-2,2'-dichloroacetophenone, the heat capacity will be influenced by its molecular complexity and the various vibrational and rotational modes available. Experimental determination of heat capacity as a function of temperature is essential for detailed thermodynamic calculations and for understanding the compound's behavior during heating and cooling processes in manufacturing.

Experimental Determination of Thermodynamic Properties

To ensure scientific integrity, the direct experimental determination of these thermodynamic properties is paramount. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this purpose.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12] This technique is the gold standard for determining melting point and enthalpy of fusion.

Principle of Causality: The choice of DSC is dictated by its ability to directly measure the energy absorbed during the phase transition from solid to liquid. This endothermic process provides a clear signal from which the enthalpy of fusion can be calculated.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 4-Phenoxy-2,2'-dichloroacetophenone into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same rate.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference Pans seal->load run Execute Thermal Program (Heating/Cooling Cycle) load->run acquire Acquire Heat Flow Data run->acquire analyze Analyze Thermogram acquire->analyze determine_mp Determine Melting Point (Onset) analyze->determine_mp calculate_hfus Calculate Enthalpy of Fusion (Peak Area) analyze->calculate_hfus

Caption: Workflow for DSC analysis of 4-Phenoxy-2,2'-dichloroacetophenone.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15][16][17] It is used to assess thermal stability and decomposition profiles.

Principle of Causality: TGA is employed to determine the temperature at which the compound begins to decompose. This information is critical for setting handling and storage conditions and for understanding potential degradation pathways.

Step-by-Step Protocol:

  • Sample Preparation: Place 5-10 mg of 4-Phenoxy-2,2'-dichloroacetophenone into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Solubility Profile: A Key Determinant of Bioavailability and Formulability

The solubility of an API is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties.[18] A comprehensive understanding of the solubility of 4-Phenoxy-2,2'-dichloroacetophenone in various solvents is essential for formulation development.

Theoretical Considerations and Predictive Models

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. This can be conceptualized through a thermodynamic cycle involving the solid lattice energy and the solvation energy of the molecule.[19]

Expert Insight: The presence of a polar carbonyl group and an ether linkage suggests that 4-Phenoxy-2,2'-dichloroacetophenone will exhibit some solubility in polar organic solvents. The two chlorine atoms and the two aromatic rings contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents. Its aqueous solubility is expected to be low due to the large non-polar surface area.

Predictive models, such as those based on Quantitative Structure-Property Relationships (QSPR), can provide initial estimates of solubility.[20] These models use molecular descriptors to correlate the structure of a compound with its solubility. While useful for initial screening, experimental verification is non-negotiable for accurate formulation development.

Qualitative and Quantitative Solubility

A systematic approach to determining the solubility profile involves both qualitative and quantitative assessments in a range of pharmaceutically relevant solvents.

Table 2: Predicted Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Hexane, TolueneSolubleThe large aromatic and chlorinated portions of the molecule favor interactions with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneSolubleThe carbonyl group can act as a hydrogen bond acceptor, and dipole-dipole interactions are favorable.
Polar Protic Ethanol, MethanolModerately SolubleThe potential for hydrogen bonding with the carbonyl oxygen exists, but the large non-polar scaffold may limit solubility compared to smaller ketones.
Aqueous Water, Buffers (pH 2, 7.4)Poorly SolubleThe high lipophilicity and lack of significant hydrogen bond donating groups lead to low aqueous solubility.
Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[21][22][23][24]

Principle of Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of thermodynamic solubility. The extended equilibration time allows for the dissolution process to reach a steady state.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Phenoxy-2,2'-dichloroacetophenone to vials containing a known volume of the selected solvents.

    • Ensure a visible amount of undissolved solid remains to confirm saturation.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the excess solid to sediment.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[25][26][27]

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis add_excess Add Excess Solid to Solvent equilibrate Equilibrate with Agitation (24-48h) add_excess->equilibrate sediment Allow Solid to Sediment equilibrate->sediment filter Filter Supernatant (0.22 µm) sediment->filter dilute Dilute Aliquot filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify Concentration hplc->quantify

Caption: Shake-flask method workflow for solubility determination.

Conclusion

This technical guide has provided a detailed examination of the thermodynamic properties and solubility profile of 4-Phenoxy-2,2'-dichloroacetophenone. By combining known physicochemical data with established experimental protocols and theoretical considerations, a robust framework for understanding and characterizing this molecule has been presented. The protocols for DSC, TGA, and the shake-flask method offer a clear path for researchers to generate the precise and reliable data necessary for informed decision-making in drug development. As a Senior Application Scientist, I emphasize the importance of these foundational studies in mitigating risks and accelerating the journey from discovery to a viable pharmaceutical product.

References

  • Boobier, S., Jelfs, S., & Cronin, M. T. (2017). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Massachusetts Institute of Technology. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022).
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11043–11054.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PBL. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Fuchs, R. (1980). Heat capacities of liquid ketones and aldehydes at 298 K. Canadian Journal of Chemistry, 58(21), 2305-2307.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (n.d.).
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
  • Wolfram. (2025). ExperimentDifferentialScanningCalorimetry.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents.
  • Cooper, A. (2000). Differential scanning microcalorimetry.
  • Eltra. (n.d.). Thermogravimetric Analysis (TGA)
  • Torontech. (2025).
  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis?
  • ECHEMI. (n.d.).
  • Andon, R. J. L., Counsell, J. F., & Martin, J. F. (1970). Thermodynamic properties of organic oxygen compounds. Part XXIII. Low-temperature heat capacity and entropy of C6, C7, and C9 ketones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 833.
  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC)
  • Appropedia. (2015). Differential scanning calorimetry protocol: MOST.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Thermochemical Properties of Dichloroacetophenone Isomers.
  • Wikipedia. (n.d.). Enthalpy of fusion.
  • ChemicalBook. (2026). 2,2-DICHLOROACETOPHENONE | 2648-61-5.
  • ResearchGate. (2019). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA.
  • Sigma-Aldrich. (n.d.). 2,2-Dichloroacetophenone 97 2648-61-5.
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  • SmallMolecules.com. (n.d.). 4'-Phenoxy-2,2-dichlorocetophenone (Please inquire)
  • RSC Publishing. (2025).
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  • RSC Publishing. (2025).
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Sources

Exploratory

The Evolution of Phenoxy-Substituted Dichloroacetophenones: Targeting PDHK1 in Oncology

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper The Biological Imperative: Reversing the Warburg Effect In the landscape of cancer metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

The Biological Imperative: Reversing the Warburg Effect

In the landscape of cancer metabolism, the "Warburg effect" remains a foundational hallmark. Cancer cells preferentially generate ATP through persistent aerobic glycolysis rather than mitochondrial oxidative phosphorylation (OXPHOS), even in the presence of adequate oxygen[1]. A critical negative regulator of this metabolic switch is Pyruvate Dehydrogenase Kinase 1 (PDHK1) .

PDHK1 phosphorylates the E1 subunit of the Pyruvate Dehydrogenase Complex (PDC), inhibiting the oxidative decarboxylation of pyruvate to acetyl-CoA and instead shunting it toward lactate production[2]. Consequently, targeting PDHK1 has emerged as a highly promising strategy to reactivate the PDC, restore OXPHOS, and halt tumor proliferation, particularly in non-small-cell lung cancer (NSCLC) and acute myeloid leukemia (AML)[1][3].

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate Hypoxia / Tumor Metabolism PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA (Mitochondrial OXPHOS) PDC->AcetylCoA Active Decarboxylation PDHK1 PDHK1 (Kinase) PDHK1->PDC Phosphorylates & Inactivates PhenoxyDAP Phenoxy-DAP (Allosteric Inhibitor) PhenoxyDAP->PDHK1 Binds Allosteric Pocket

Fig 1. PDHK1-mediated regulation of the PDC and the mechanism of Phenoxy-DAP inhibitors.

History and Discovery: From DCA to Phenoxy-DAPs

The Limitations of Dichloroacetate (DCA)

Historically, Dichloroacetate (DCA) was the first recognized inhibitor of PDHKs. While DCA successfully provided the proof-of-concept that inhibiting PDHK could suppress cancer cell proliferation by targeting the ATP pocket[4], its clinical utility was severely bottlenecked by its weak, millimolar potency.

The Emergence of the Dichloroacetophenone (DAP) Scaffold

To overcome the limitations of DCA, researchers pivoted toward novel chemotypes. Over the past decade, the dichloroacetophenone (DAP) scaffold emerged as a potent class of PDHK1 inhibitors[5]. Unlike DCA, early DAP analogs (such as Compound 9) were postulated to bind to the allosteric pocket of PDHK1 rather than the ATP-binding site[6].

Rational Design of Phenoxy-Substituted DAPs

Guided by molecular modeling and kinase biochemical assays, structure-activity relationship (SAR) studies focused on the 4′-position of the DAP scaffold. Researchers discovered that substituting the 4′-position with a phenoxy group significantly enhanced binding affinity[7]. The phenoxy ring allowed for critical hydrophobic interactions at the bottom of the allosteric pocket, specifically engaging residues like Phe180 and Tyr411 [6].

Further optimization led to the discovery of dichloroacetophenone biphenylsulfone ethers (e.g., Compounds 31 and 32). The introduction of a sulfone bridge allowed for a strong hydrogen bond with Asn154 , driving the IC50 values down to the nanomolar range (86 nM for Compound 31)[1][8]. These compounds demonstrated exceptional in vitro metabolic stability, favorable ADME/T profiles, and profound therapeutic efficacy in lung cancer xenograft models[9].

Structure-Activity Relationship (SAR) Data

To understand the causality behind the structural evolution of these inhibitors, we must analyze the quantitative leaps in potency. The table below summarizes the SAR progression from simple aliphatic acids to complex biphenylsulfone ethers.

Compound ClassRepresentative CompoundTarget ProfileBinding SiteIC50 / PotencyKey Structural Feature Driving Efficacy
Aliphatic Acid Dichloroacetate (DCA)PDHK 1-4ATP Pocket~1.0 - 2.0 mMSimple dichloroacetyl group; weak binding.
Early DAP Compound 9PDHK1Allosteric~1.5 µM4'-alkyloxy substitution; moderate pocket entry.
Phenoxy-DAP Compound 19PDHK1Allosteric~500 nMHalogenated phenoxy ring; bonds with Phe180.
Biphenylsulfone Ether DAP Compound 31PDHK1Allosteric86 nMAcetate ester & sulfone bridge; bonds with Asn154.

Validated Experimental Workflows

As application scientists, we recognize that translating a biochemical hit into a physiological therapeutic requires a rigorously designed, self-validating testing cascade. Below are the definitive protocols used to validate phenoxy-substituted DAPs.

Workflow Synthesis 1. Chemical Synthesis Biochemical 2. PDHK1 Kinase Assay (+E2 Subunit) Synthesis->Biochemical Purified Compound Cellular 3. Metabolic Shift Assay (Seahorse XF) Biochemical->Cellular IC50 Validation InVivo 4. Xenograft Efficacy Model Cellular->InVivo OXPHOS Restoration

Fig 2. Self-validating experimental workflow for the evaluation of novel PDHK1 inhibitors.

Protocol 1: In Vitro PDHK1 Kinase Activity Assay

Causality & Self-Validation: A critical mechanistic insight is that allosteric inhibitors of PDHK1 (like AZD7545 and phenoxy-DAPs) require the presence of the PDC E2 subunit to fully manifest their inhibitory conformation[10]. Assays lacking E2 will yield artificially poor IC50 values. This protocol strictly incorporates E2 to ensure physiological relevance.

  • Reagent Preparation: Prepare the kinase assay buffer (50 mM MOPS pH 7.0, 15 mM MgCl2, 0.01% Tween-20). Reconstitute recombinant human PDHK1 (amino acids 30-436)[2] and the recombinant E2 subunit.

  • Holoenzyme Complex Formation: Pre-incubate PDHK1 (50 ng/well) with the E2 subunit (100 ng/well) for 15 minutes at room temperature. Rationale: This allows the functional holoenzyme-like complex to form, exposing the true allosteric pocket.

  • Compound Addition: Dispense phenoxy-DAP derivatives (serial dilutions from 10 µM to 1 nM). Include AZD7545 (10 µM) as a positive control and 1% DMSO as a vehicle control. Incubate for 20 minutes.

  • Reaction Initiation: Add 10 µM ATP and recombinant E1 protein (the natural substrate). Incubate at 30°C for 30 minutes.

  • Detection: Utilize a luminescence-based ADP detection system (e.g., ADP-Glo) to measure ADP production.

  • Validation Check: The assay is only deemed valid if the AZD7545 positive control achieves >85% inhibition[10]. Calculate the IC50 of the phenoxy-DAP using non-linear regression.

Protocol 2: Cellular Metabolic Shift Assay (Seahorse XF)

Causality & Self-Validation: Biochemical kinase inhibition must translate into the targeted physiological metabolic reprogramming. The Seahorse XF analyzer measures Oxygen Consumption Rate (OCR, indicating OXPHOS) and Extracellular Acidification Rate (ECAR, indicating glycolysis). Successful PDHK1 inhibition will inherently drop ECAR and raise OCR.

  • Cell Seeding: Seed NCI-H1975 (NSCLC) cells at 1.5 × 10⁴ cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the established IC50 and IC90 concentrations of the phenoxy-DAP compound (e.g., Compound 31) for 24 hours.

  • Sensor Hydration: Hydrate the XF sensor cartridge with calibrant solution overnight in a non-CO2 incubator.

  • Assay Medium Exchange: Wash and replace the culture medium with unbuffered XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate for 1 hour in a non-CO2 incubator.

  • Measurement: Execute the Mito Stress Test protocol. Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Validation Check: The system self-validates if the basal ECAR drops and maximal OCR increases in the treatment group compared to the vehicle, confirming the reversal of the Warburg effect.

Conclusion

The transition from Dichloroacetate to phenoxy-substituted dichloroacetophenones represents a triumph of structure-based drug design. By targeting the allosteric pocket of PDHK1—specifically leveraging halogen bonding and sulfone-bridge interactions with residues like Phe180 and Asn154—researchers have unlocked nanomolar potency. As these compounds progress through preclinical xenograft models, they offer a highly validated mechanism for reversing tumor-specific metabolic reprogramming.

References

  • Wu, P., et al. "Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents." Drug Design, Development and Therapy, Volume 18, 2024, pp. 4661-4679.[Link]

  • Zhang, S.-L., et al. "Unexpected Discovery of Dichloroacetate Derived Adenosine Triphosphate Competitors Targeting Pyruvate Dehydrogenase Kinase To Inhibit Cancer Proliferation." Journal of Medicinal Chemistry, 2016.[Link]

Sources

Protocols & Analytical Methods

Method

Chlorination protocols for preparing 4-Phenoxy-2,2'-dichloroacetophenone

Application Note & Protocol Guide Topic: Selective α,α-Dichlorination of 4-Phenoxyacetophenone to Synthesize 4-Phenoxy-2,2'-dichloroacetophenone Introduction: The Synthetic Utility of α,α-Dichloroacetophenones α,α-Dihalo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Selective α,α-Dichlorination of 4-Phenoxyacetophenone to Synthesize 4-Phenoxy-2,2'-dichloroacetophenone

Introduction: The Synthetic Utility of α,α-Dichloroacetophenones

α,α-Dihalo ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of molecular architectures, including heterocycles and pharmacologically active compounds. The synthesis of 4-Phenoxy-2,2'-dichloroacetophenone, a derivative of this class, presents a unique challenge: the selective dichlorination at the α-carbon position without inducing electrophilic substitution on the electron-rich phenoxy-substituted aromatic ring.

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-Phenoxy-2,2'-dichloroacetophenone from 4-phenoxyacetophenone. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a detailed, step-by-step procedure designed for reproducibility and high yield. This guide is intended for researchers in synthetic chemistry and drug development who require a reliable method for preparing this and structurally similar compounds.

Reaction Scheme & Mechanistic Overview

2.1 Overall Transformation

The target transformation is the selective dichlorination of the methyl group adjacent to the carbonyl of 4-phenoxyacetophenone.

Chemical reaction showing 4-phenoxyacetophenone reacting with 2.2 equivalents of sulfuryl chloride in dichloromethane to yield 4-Phenoxy-2,2'-dichloroacetophenone plus sulfur dioxide and hydrogen chloride byproducts.

2.2 Mechanistic Rationale: Acid-Catalyzed Enolization

The α-halogenation of ketones under acidic or neutral conditions proceeds through an enol intermediate.[1] The rate-determining step of this reaction is the formation of the enol tautomer.[1]

  • Enol Formation: The reaction is typically initiated by a trace amount of acid (often HCl, generated in situ), which protonates the carbonyl oxygen, making the α-protons more acidic. A subsequent deprotonation at the α-carbon yields the nucleophilic enol intermediate.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic chlorine atom of the chlorinating agent (e.g., sulfuryl chloride).

  • Re-formation of Carbonyl: The resulting intermediate rapidly loses a proton to regenerate the carbonyl group, now with one chlorine atom at the α-position.

  • Second Chlorination: The presence of the first electron-withdrawing chlorine atom makes the remaining α-proton even more acidic, facilitating a second enolization and subsequent chlorination to yield the α,α-dichloro product.

Sulfuryl chloride (SO₂Cl₂) is an excellent reagent for this transformation as it acts as a source of electrophilic chlorine and does not require strongly acidic or basic conditions that could promote side reactions.[2][3] The reaction stoichiometrically produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2]

Critical Experimental Parameters: Reagent and Solvent Selection

The success of this synthesis hinges on the careful selection of the chlorinating agent and solvent to maximize yield and minimize byproducts.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is the reagent of choice. It is highly effective for the exhaustive dichlorination of methyl ketones.[3] Unlike elemental chlorine (Cl₂), it is easier to handle and measure accurately. Other reagents like N-chlorosuccinimide (NCS) may also be used, but often require radical initiators or longer reaction times.

  • Solvent: The choice of solvent is critical. Sulfuryl chloride can react with many common laboratory solvents.[2]

    • Dichloromethane (DCM): A common and effective solvent for this reaction due to its inertness towards SO₂Cl₂.

    • Toluene: An excellent alternative that can suppress undesired ring chlorination (electrophilic aromatic substitution) compared to more polar solvents like DCM.[4] The phenoxy group is an activating substituent, making ring chlorination a potential side reaction that must be controlled.[5]

  • Anhydrous Conditions: It is imperative to use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Water reacts exothermically with sulfuryl chloride to produce corrosive sulfuric and hydrochloric acids, which can lead to unpredictable side reactions and lower yields.[2]

  • Temperature Control: The reaction is exothermic.[6] Maintaining a low temperature (0–15 °C) during the addition of sulfuryl chloride is crucial to control the reaction rate, prevent over-chlorination, and minimize side reactions.[5]

Detailed Experimental Protocol

This protocol details the synthesis of 4-Phenoxy-2,2'-dichloroacetophenone on a 10 mmol scale.

4.1 Materials and Equipment

  • Reagents:

    • 4-Phenoxyacetophenone (CAS: 5031-78-7)

    • Sulfuryl chloride (SO₂Cl₂), fresh, colorless (CAS: 7791-25-5)

    • Dichloromethane (DCM) or Toluene, anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethanol or Methanol (for recrystallization)

  • Equipment:

    • Three-neck round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Inert gas (N₂ or Ar) inlet

    • Ice-water bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Büchner funnel and filter flask

    • A gas scrubber containing a basic solution (e.g., NaOH) to neutralize HCl and SO₂ byproducts.[2]

4.2 Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet connected to a bubbler and the gas scrubber. Place the flask in an ice-water bath.

  • Reactant Preparation: Add 4-phenoxyacetophenone (2.12 g, 10.0 mmol, 1.0 eq.) to the flask. Add 40 mL of anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved. Cool the solution to 0–5 °C.

  • Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.8 mL, 22.0 mmol, 2.2 eq.) in 10 mL of anhydrous dichloromethane.

  • Controlled Chlorination: Add the sulfuryl chloride solution dropwise to the stirred ketone solution over 45–60 minutes. Crucially, maintain the internal reaction temperature below 15 °C throughout the addition. [5] A slight yellow color may develop.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1–3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of crushed ice and 50 mL of saturated sodium bicarbonate solution. Stir vigorously until all gas evolution (CO₂, SO₂) ceases. Perform this step in a well-ventilated fume hood.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a low-melting solid, should be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol or methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum. The final product should be a white to off-white solid.[7] Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Setup Assemble dry glassware under N2 atmosphere Dissolve Dissolve 4-phenoxyacetophenone in anhydrous DCM Setup->Dissolve Cool Cool solution to 0-5 °C Dissolve->Cool Add Dropwise addition of SO2Cl2 solution (T < 15 °C) Cool->Add Stir Stir at room temperature (1-3 hours) Add->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with ice and saturated NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Characterize Characterize product (NMR, MS) Recrystallize->Characterize

Caption: Experimental workflow for the synthesis of 4-Phenoxy-2,2'-dichloroacetophenone.

Data Summary and Troubleshooting

Table 1: Summary of Key Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry (SO₂Cl₂) 2.1 - 2.2 equivalentsEnsures complete dichlorination without significant excess.
Temperature 0–15 °C (addition), RT (reaction)Controls exotherm, improves selectivity, prevents side reactions.[5][6]
Reaction Time 1–3 hours post-additionTypically sufficient for full conversion; should be confirmed by monitoring.
Solvent Anhydrous DCM or TolueneInert to SO₂Cl₂; Toluene can suppress ring chlorination.[2][4]
Typical Yield 80–95% (after purification)Dependant on purity of reagents and strict adherence to protocol.

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient chlorinating agent.- Reaction time too short.- Low reaction temperature.- Verify stoichiometry and concentration of SO₂Cl₂.- Extend reaction time, monitoring by TLC.- Allow reaction to proceed at room temperature after addition.
Over-chlorination Product - Excess SO₂Cl₂ used.- High reaction temperature.- Use a maximum of 2.2 equivalents of SO₂Cl₂.- Maintain strict temperature control during addition.[5]
Ring-Chlorinated Byproduct - Lewis acid contaminants.- Activated aromatic ring.- Use fresh, high-purity SO₂Cl₂.- Switch solvent from DCM to a non-polar solvent like toluene.[4]
Oily Final Product - Impurities present.- Incomplete reaction.- Ensure thorough workup to remove byproducts.- Attempt recrystallization from a different solvent system (e.g., hexanes/ethyl acetate).

Safety and Handling

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Gaseous Byproducts (HCl, SO₂): The reaction generates toxic and corrosive gases. The reaction apparatus must be vented to a gas scrubber containing a basic solution to neutralize these fumes.[2][6]

  • Dichloromethane (DCM): A suspected carcinogen. Handle with care in a fume hood.

  • Quenching: The quenching step is exothermic and releases gas. Add the reaction mixture to the bicarbonate solution slowly and with vigorous stirring to control the effervescence.

References

  • Cho, E., Kim, M., Jayaraman, A., Kim, J., & Lee, S. (2018). Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. European Journal of Organic Chemistry, 2018(12), 1478-1481. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Mohammadpoor-Baltork, I., Moghadam, M., Tangestaninejad, S., Mirkhani, V., & Hojati, S. F. (2007). A simple and convenient method for direct alpha-chlorination of ketones with ammonium chloride and Oxone (R). ResearchGate. Available from: [Link]

  • Zou, G., & Zhu, W. (2013). Simple and efficient methods for selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters by using DCDMH. ResearchGate. Available from: [Link]

  • Ghorbani-Vaghei, R., & Shahbazee, E. (2011). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. ResearchGate. Available from: [Link]

  • Chen, F., & Yu, S. (2007). One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors. ResearchGate. Available from: [Link]

  • Chen, F. E., & Yu, S. (2007). One-step synthesis of alpha-chloro acetophenones from acid chlorides and aryl precursors. The Journal of organic chemistry, 72(4), 1467–1470. Available from: [Link]

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules (Basel, Switzerland), 27(12), 3896. Available from: [Link]

  • Raghavan, P. S., & Srinivasan, V. S. (1984). Facile chlorination of acetophenone by chloramine-T in the cationic micellar phase. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 849-854. Available from: [Link]

  • Gambacorta, G., & D'Auria, M. (2023). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 13(18), 12217-12221. Available from: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Fandrick, K. R., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(6), 1021-1027. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-phenoxyacetophenone. Retrieved from [Link]

  • European Patent Office. (2019). EP3498687A1 - Improved synthesis of monochlorinated acetophenone. Google Patents.
  • U.S. Patent Office. (1982). US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride. Google Patents.

Sources

Application

Using 4-Phenoxy-2,2'-dichloroacetophenone as an intermediate in heterocycle synthesis

[label="Quinoxaline Scaffold\n(via o-Phenylenediamine)", fillcolor="#34A853" Reaction pathways of 4-Phenoxy-2,2'-dichloroacetophenone to diverse heterocycles. Experimental Protocols The following protocols are engineered...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Quinoxaline Scaffold\n(via o-Phenylenediamine)", fillcolor="#34A853"

Reaction pathways of 4-Phenoxy-2,2'-dichloroacetophenone to diverse heterocycles.

Experimental Protocols

The following protocols are engineered as self-validating systems. They incorporate specific stoichiometric ratios and thermodynamic controls to ensure high fidelity, minimizing side reactions such as incomplete cyclization or polymerization.

Protocol A: Synthesis of 2-(4-Phenoxyphenyl)quinoxaline

Causality: Quinoxalines are synthesized by condensing the α,α-dichloroketone with o-phenylenediamine. The use of a mild base (K₂CO₃) is critical; it neutralizes the generated HCl, preventing the protonation of the diamine nucleophile and ensuring a sustained reaction rate without degrading the starting material. Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-phenoxy-2,2'-dichloroacetophenone in 10 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.1 mmol of o-phenylenediamine, followed by 2.5 mmol of anhydrous K₂CO₃. The slight excess of diamine ensures complete consumption of the bis-electrophile.

  • Cyclization: Heat the mixture to reflux (approx. 78°C). Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 3:1). The reaction typically reaches completion within 4–6 hours.

  • Work-up: Cool the mixture to room temperature and pour it into 30 mL of ice-cold distilled water. The thermodynamic stability of the quinoxaline drives its precipitation from the aqueous matrix.

  • Validation & Purification: Filter the precipitate under vacuum, wash with cold water to remove inorganic salts, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Synthesis of 2-Amino-4-(4-phenoxyphenyl)thiazole

Causality: This pathway utilizes a modified Hantzsch synthesis. Thiourea acts as an S,N-bis-nucleophile. Because sulfur is highly polarizable (a "soft" nucleophile), it preferentially attacks the α-carbon to displace a chloride, followed by the nitrogen attacking the carbonyl carbon. Acetonitrile is chosen as the solvent for its optimal dielectric constant, stabilizing the polar transition states. Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-phenoxy-2,2'-dichloroacetophenone in 15 mL of HPLC-grade acetonitrile.

  • Reagent Addition: Add 1.2 mmol of thiourea. No external base is added initially, allowing the intermediate to form a stable hydrochloride salt, which prevents premature side reactions.

  • Heating: Stir the reaction mixture at 65°C for 3 hours.

  • Work-up: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (until pH 8) to liberate the free thiazole base.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, evaporate, and purify via silica gel column chromatography (DCM:MeOH 95:5).

Protocol C: Chemoselective Synthesis of Indolizine Derivatives

Causality: The reaction of α,α-dichloroacetophenones with aminopyridines and acetylenic diesters proceeds through a zwitterionic intermediate. The zwitterion attacks the halogenated carbon, followed by cyclization and elimination of HCl[1]. Conducting this at room temperature prevents the competitive formation of unwanted [1,3]-oxazines. Methodology:

  • Zwitterion Generation: In a 25 mL flask, combine 1.0 mmol of 2-aminopyridine and 1.0 mmol of dimethyl acetylenedicarboxylate (DMAD) in 10 mL of anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes.

  • Electrophile Addition: Slowly add 1.0 mmol of 4-phenoxy-2,2'-dichloroacetophenone dissolved in 5 mL of DCM dropwise over 10 minutes to control the exotherm.

  • Cyclization: Stir the mixture at room temperature for 12 hours.

  • Work-up & Purification: Remove the DCM in vacuo. Purify the crude residue directly by flash chromatography (Hexane:Ethyl Acetate gradient) to isolate the functionalized indolizine.

Quantitative Data Summary

The table below summarizes the validated reaction parameters and expected quantitative yields for the synthesized heterocyclic scaffolds.

Target ScaffoldReagents / NucleophilesSolventTemp (°C)Time (h)Expected Yield (%)
Quinoxaline o-Phenylenediamine, K₂CO₃Ethanol784 - 675 - 85
Thiazole ThioureaAcetonitrile65380 - 90
Indolizine 2-Aminopyridine, DMADDichloromethane251265 - 75

References

  • Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride.
  • An α,α-Dihalogenated Acetophenone Derivative: A Novel Antifungal Agent with a Dual-Targeting Mechanism against Colletotrichum gloeosporioides.
  • Chemoselective synthesis of novel aminoindolizines using aminopyridines, acetylenic diesters and α-halo ketones. RHHZ.

Sources

Method

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions Involving 4-Phenoxy-2,2'-dichloroacetophenone

Abstract 4-Phenoxy-2,2'-dichloroacetophenone is a versatile ketone intermediate characterized by a reactive α-dichloroacetyl group and a stable phenoxy moiety. Its utility in the synthesis of more complex molecules is cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Phenoxy-2,2'-dichloroacetophenone is a versatile ketone intermediate characterized by a reactive α-dichloroacetyl group and a stable phenoxy moiety. Its utility in the synthesis of more complex molecules is critically dependent on the precise control of reaction conditions, with solvent selection being a paramount consideration. This guide provides an in-depth analysis of the principles governing solvent choice for reactions at the α-carbon of this substrate. We will explore the interplay between solvent properties and reaction mechanisms, particularly nucleophilic substitutions, and provide detailed, field-tested protocols to guide researchers toward achieving optimal reaction outcomes, including high yield and selectivity.

Introduction: The Decisive Role of the Reaction Environment

The molecular architecture of 4-Phenoxy-2,2'-dichloroacetophenone presents a specific and compelling challenge in synthetic chemistry. The presence of two chlorine atoms on the α-carbon renders it highly electrophilic and susceptible to nucleophilic attack. However, the success of such transformations is not guaranteed by the reactivity of the substrate alone. The solvent, far from being a passive medium, actively dictates the course of the reaction. It influences reactant solubility, stabilizes or destabilizes transition states, and can even participate directly in the reaction pathway.

This document serves as a comprehensive guide to navigating the complexities of solvent selection for this specific substrate. By understanding the causal relationships between solvent properties and mechanistic pathways, researchers can transition from empirical trial-and-error to rational, predictive reaction design.

Physicochemical Profile of 4-Phenoxy-2,2'-dichloroacetophenone

A thorough understanding of the substrate's physical properties is the foundation of rational solvent selection. Key data for 4-Phenoxy-2,2'-dichloroacetophenone (CAS: 59867-68-4) is summarized below.

PropertyValueSource(s)
CAS Number 59867-68-4[1][2]
Molecular Formula C₁₄H₁₀Cl₂O₂[1][2]
Molecular Weight 281.13 g/mol [3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 67-69 °C[3]
Boiling Point 389.7 ± 32.0 °C at 760 mmHg[3][4]
Solubility Quantitative public data is limited. Qualitative assessment suggests solubility in a range of common organic solvents. A protocol for determination is provided in Section 5.[5]

Core Principles of Solvent Selection for α-Halo Ketones

The primary reactive site of 4-Phenoxy-2,2'-dichloroacetophenone in many synthetic applications is the α-carbon bearing the two chlorine atoms. Reactions at this site are typically nucleophilic substitutions. The choice of solvent can profoundly influence the mechanism, steering it toward either a concerted (Sₙ2) or a stepwise (Sₙ1) pathway.[6]

The Sₙ1 vs. Sₙ2 Dichotomy

The selection of a solvent is fundamentally a decision about which reaction mechanism to favor. The α-dichloroacetyl group can theoretically undergo substitution via either pathway, and the solvent is the primary tool to control this.

Fig 1. Solvent-Mediated Mechanistic Control sub 4-Phenoxy-2,2'- dichloroacetophenone sn2 Sₙ2 Pathway (Concerted) sub->sn2 Favored by: • Polar Aprotic Solvents • Strong Nucleophiles sn1 Sₙ1 Pathway (Stepwise) sub->sn1 Favored by: • Polar Protic Solvents • Weak Nucleophiles

Caption: Solvent choice directs the reaction mechanism for α-halo ketones.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding. They excel at stabilizing both cations and anions. By strongly solvating the leaving group (chloride) and any potential carbocation intermediate, they significantly favor the Sₙ1 mechanism .[6] However, they also solvate the nucleophile, "caging" it and reducing its reactivity, which is detrimental to Sₙ2 reactions. For 4-Phenoxy-2,2'-dichloroacetophenone, using a protic solvent with a strong nucleophile can lead to a mixture of products and undesirable solvolysis side reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They effectively solvate cations but leave anions (the nucleophiles) relatively unsolvated or "naked." This enhances the nucleophile's reactivity, making these solvents the ideal choice for promoting the Sₙ2 mechanism . For achieving clean, high-yielding substitution on the α-carbon of our substrate, polar aprotic solvents are almost always the superior choice.

Essential Solvent Characteristics

Beyond polarity, several other factors must be considered. The table below summarizes key properties of recommended solvents for Sₙ2 reactions involving 4-Phenoxy-2,2'-dichloroacetophenone.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Acetonitrile (MeCN) Polar Aprotic8237.5Excellent for a wide range of temperatures; relatively easy to remove under vacuum.
Acetone Polar Aprotic5620.7Lower boiling point, suitable for reactions with highly reactive nucleophiles at or below room temperature.
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7High boiling point allows for heating; excellent solvating power for a wide range of salts.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18946.7Very high boiling point and strong solvating power; can be difficult to remove completely.
Tetrahydrofuran (THF) Polar Aprotic667.5Less polar, but a good choice for reactions involving organometallics or when moderate polarity is needed.

Application Protocol: Sₙ2 Thiolation of 4-Phenoxy-2,2'-dichloroacetophenone

This protocol details a representative Sₙ2 reaction, replacing one of the chloro groups with a thiophenol moiety. This type of transformation is common in the synthesis of pharmaceutical intermediates.

Objective: To synthesize 2-chloro-1-(4-phenoxyphenyl)-2-(phenylthio)ethan-1-one with high yield and selectivity by leveraging a polar aprotic solvent to promote an Sₙ2 mechanism.

Rationale for Component Selection
  • Substrate: 4-Phenoxy-2,2'-dichloroacetophenone. The target for nucleophilic attack.

  • Nucleophile: Sodium thiophenolate (can be generated in situ from thiophenol and a base like sodium hydride or used as a pre-formed salt). Thiolates are powerful nucleophiles, ideal for Sₙ2 reactions.[7]

  • Solvent: Acetonitrile (MeCN). Chosen for its polar aprotic nature, which enhances the nucleophilicity of the thiolate anion.[8] Its boiling point (82 °C) allows for moderate heating if necessary, and it is readily removed during work-up.

  • Temperature: 0 °C to room temperature. Starting at a lower temperature helps control the initial exotherm and can improve selectivity by minimizing side reactions.

Workflow Diagram

Fig 2. Workflow for Sₙ2 Thiolation Protocol setup 1. Reaction Setup - Inert atmosphere (N₂/Ar) - Anhydrous MeCN solvent reagents 2. Reagent Addition (0 °C) - Add 4-Phenoxy-2,2'-dichloroacetophenone - Add Sodium Thiophenolate setup->reagents reaction 3. Reaction - Stir at 0 °C to RT - Monitor by TLC reagents->reaction quench 4. Work-up: Quench - Pour into cold water reaction->quench extract 5. Work-up: Extraction - Extract with Ethyl Acetate quench->extract wash 6. Work-up: Wash - Wash organic layer (brine) extract->wash dry 7. Isolation - Dry (Na₂SO₄) - Filter wash->dry concentrate 8. Purification - Concentrate in vacuo dry->concentrate purify 9. Purification - Column Chromatography concentrate->purify

Caption: Step-by-step experimental workflow for the Sₙ2 reaction.

Detailed Step-by-Step Methodology

Materials:

  • 4-Phenoxy-2,2'-dichloroacetophenone (1.0 eq)

  • Sodium thiophenolate (1.05 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line

  • Ice bath

  • Thin-Layer Chromatography (TLC) supplies

  • Ethyl Acetate, Hexanes, Saturated NaCl solution (brine), Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of nitrogen or argon.

  • Dissolution: To the flask, add 4-Phenoxy-2,2'-dichloroacetophenone (1.0 eq) followed by anhydrous acetonitrile to achieve a concentration of approximately 0.1 M. Stir until all the solid dissolves.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a single portion, add sodium thiophenolate (1.05 eq) to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer once with saturated sodium chloride solution (brine) to remove residual water and any remaining DMF if it were used.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-chloro-1-(4-phenoxyphenyl)-2-(phenylthio)ethan-1-one.

Protocol for Qualitative Solubility Determination

Given the scarcity of published quantitative solubility data, this protocol provides a reliable method for researchers to assess the solubility of 4-Phenoxy-2,2'-dichloroacetophenone in various solvents.[9]

Objective: To determine if the substrate is "Insoluble," "Slightly Soluble," or "Soluble" in a given solvent at room temperature.

Procedure:

  • Add approximately 10 mg of 4-Phenoxy-2,2'-dichloroacetophenone to a small vial.

  • Add 0.5 mL of the test solvent to the vial.

  • Cap the vial and vortex or shake vigorously for 1 minute.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Slightly Soluble: Some solid has clearly dissolved, but undissolved particles remain. The solution may appear hazy.

    • Insoluble: The solid material appears unchanged, with no noticeable dissolution.

  • If the compound is soluble, you can further quantify by adding more solute until saturation is reached. If it is insoluble, gentle warming can be attempted to check for temperature effects.

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction stalls, ensure all reagents are anhydrous, as water can consume reactive intermediates. Gentle heating (e.g., to 40-50 °C in MeCN) can increase the reaction rate, but may also promote side reactions.

  • Formation of Side Products: The formation of a disubstituted product can occur if an excess of the nucleophile is used or if the reaction is run for too long. Careful control of stoichiometry is key. If solvolysis is observed (reaction with a protic solvent), the solvent must be rigorously dried or switched to a non-reactive alternative.

  • Difficult Purification: If the product is difficult to separate from the starting material, consider using a different nucleophile or adjusting the solvent system for chromatography to achieve better separation.

By applying these principles and protocols, researchers can effectively harness the synthetic potential of 4-Phenoxy-2,2'-dichloroacetophenone, ensuring reproducible and high-yielding transformations.

References

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. Retrieved from [Link]

  • Solvent Effects. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • 4-Phenoxy-2',2'-dichloroacetophenone suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.Journal of the American Chemical Society, 86(21), 4645–4650.
  • Nucleophilicity and Solvent Effects. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Method for preparing 2, 4-dichloroacetophenone. (2012). Google Patents.
  • Method for preparing 2, 4-dichloroacetophenone. (2012). Patsnap. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Natural Product Synthesis Enabled by Radical-Polar Crossover Reactions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. (2016). RSC Publishing. Retrieved from [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents. (2020, September 22). ACS Figshare. Retrieved from [Link]

  • Reactions of acetophenone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Reduction of 4-Phenoxy-2,2-dichloroacetophenone to 1-(4-Phenoxyphenyl)-2,2-dichloroethanol

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Process Chemists, Synthetic Scientists, and Drug Development Professionals Executive Summary 4-Phenoxy-2,2-dichloroacetophenone (CAS: 59867-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Process Chemists, Synthetic Scientists, and Drug Development Professionals

Executive Summary

4-Phenoxy-2,2-dichloroacetophenone (CAS: 59867-68-4) is a highly functionalized aromatic ketone utilized as a pivotal building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). The reduction of its carbonyl group to yield the corresponding secondary alcohol—1-(4-phenoxyphenyl)-2,2-dichloroethanol—is a critical transformation.

As a Senior Application Scientist, I have observed that the primary synthetic challenge in this workflow is achieving absolute chemoselectivity. The protocol must efficiently reduce the ketone while completely suppressing the reductive cleavage of the labile α,α -dichloro moiety and preventing base-catalyzed Darzens-type epoxidation [1]. This guide details two field-proven methodologies: a scalable racemic reduction using Sodium Borohydride (NaBH₄) and an enantioselective Asymmetric Transfer Hydrogenation (ATH).

Mechanistic Rationale & Causality (E-E-A-T)

To build a self-validating and robust experimental system, it is crucial to understand the causality behind the reagent selection and reaction conditions.

  • Hydride Selection & Chemoselectivity: Strong hydride donors (e.g., Lithium Aluminum Hydride, LiAlH₄) are strictly contraindicated. They possess high nucleophilicity that readily reduces aliphatic carbon-halogen bonds, leading to undesired dehalogenation. Sodium Borohydride (NaBH₄) is the reagent of choice; its milder reactivity ensures it selectively attacks the highly electrophilic carbonyl carbon without disturbing the gem-dichloro group [2].

  • Solvent Dynamics: Methanol (MeOH) is selected over aprotic solvents because it acts as an electrophilic activator. Hydrogen bonding between the methanolic proton and the carbonyl oxygen lowers the activation energy for hydride transfer. This accelerates the reduction at low temperatures before degradation pathways can initiate.

  • Temperature and pH Control (Critical Process Parameters): The substrate possesses a highly acidic α -proton adjacent to the electron-withdrawing gem-dichloro group. If the reaction mixture becomes too basic or is subjected to heat, the resulting enolate will undergo intramolecular cyclization to form an epoxide (Darzens condensation) or eliminate HCl to form an α -chloro enone. Therefore, maintaining a temperature of 0–5 °C and quenching with a mild acidic buffer (e.g., saturated aqueous NH₄Cl) is non-negotiable to preserve the integrity of the target alcohol [1].

  • Chiral Considerations: For drug development applications requiring enantiopure (R)

    • or (S) -alcohols, Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts or biocatalytic reduction via Alcohol Dehydrogenases (ADHs) provides excellent enantiomeric excess ( ee ) while maintaining mild, halogen-compatible conditions [3].

Mandatory Visualization: Selectivity Pathways

The following workflow diagram illustrates the logical relationships between reagent selection and reaction outcomes.

G cluster_reagents Substrate 4-Phenoxy-2,2-dichloroacetophenone (Starting Material) NaBH4 NaBH4, MeOH (0-5 °C) Substrate->NaBH4 Racemic ATH Ru(II)-ATH Catalyst HCOOH/NEt3 Substrate->ATH Asymmetric LiAlH4 LiAlH4 or Heat (Harsh Conditions) Substrate->LiAlH4 Undesired Base Strong Base (e.g., NaOMe, RT) Substrate->Base Undesired Product 1-(4-Phenoxyphenyl)- 2,2-dichloroethanol (Target Product) NaBH4->Product Chemoselective ATH->Product Enantioselective Dechlorination Reductive Dechlorination (Over-reduction) LiAlH4->Dechlorination C-Cl Cleavage Epoxide Epoxide / α-Chloro Enone (Degradation) Base->Epoxide Darzens/Elimination

Reaction pathways for the reduction of 4-phenoxy-2,2-dichloroacetophenone highlighting selectivity.

Experimental Protocols

Protocol A: Racemic Reduction via Sodium Borohydride (Scalable Batch Process)

This protocol is optimized for multi-kilogram scalability, prioritizing safety and cost-efficiency.

  • Reactor Preparation: Equip a clean, dry, glass-lined reactor with a mechanical stirrer, an internal temperature probe, and a nitrogen inlet.

  • Substrate Dissolution: Charge 4-phenoxy-2,2-dichloroacetophenone (1.0 equiv) and anhydrous Methanol (10 volumes). Stir to dissolve completely. Cool the mixture to 0–5 °C using an external ice/water bath.

  • Hydride Addition: Portion-wise, add Sodium Borohydride (NaBH₄, 0.6 equiv) over 30–45 minutes.

    • Field Insight: Gradual addition is a Critical Process Parameter (CPP). It controls the exothermic release of hydrogen gas and prevents localized temperature spikes that would otherwise trigger C-Cl bond cleavage.

  • Reaction Monitoring: Maintain vigorous stirring at 0–5 °C for 2 hours. Validate reaction completion via HPLC or TLC (Hexanes/EtOAc 8:2) until the residual starting material is <1%.

  • Buffered Quench: Slowly add saturated aqueous NH₄Cl (5 volumes) while maintaining the internal temperature strictly below 10 °C.

    • Field Insight: NH₄Cl safely neutralizes excess borohydride and buffers the aqueous phase to pH ~6-7. This prevents the base-catalyzed epoxide formation that commonly plagues the workup of α -halo alcohols.

  • Extraction & Isolation: Remove the methanol under reduced pressure (bath temp < 30 °C). Extract the aqueous residue with Ethyl Acetate (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the racemic product as a white to pale-yellow solid.

Protocol B: Enantioselective Asymmetric Transfer Hydrogenation (ATH)

This protocol is designed for drug development workflows requiring high enantiomeric purity.

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve the chiral catalyst RuCl (0.5 mol%) in degassed, anhydrous Dichloromethane (DCM, 5 volumes).

  • Substrate Addition: Add 4-phenoxy-2,2-dichloroacetophenone (1.0 equiv) to the catalyst solution.

  • Hydrogen Source Addition: Dropwise, add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 equiv of HCOOH).

    • Field Insight: The HCOOH/NEt₃ mixture serves as a mild, continuous hydride source. It is highly selective for the ketone and completely avoids the risk of aliphatic dehalogenation associated with pressurized H₂ gas.

  • Incubation: Stir the reaction at 25 °C for 16–24 hours, monitoring conversion via chiral HPLC.

  • Workup: Quench the reaction with deionized water. Separate the organic layer, wash with saturated aqueous NaHCO₃ to remove excess formic acid, dry over Na₂SO₄, and concentrate. Purify via recrystallization (e.g., from heptane/MTBE) to upgrade the enantiomeric excess ( ee > 98%).

Data Presentation: Protocol Comparison

The following table summarizes the quantitative data and operational parameters for both methodologies, allowing process chemists to select the appropriate route based on project requirements.

ParameterProtocol A: NaBH₄ ReductionProtocol B: Ru(II)-ATH
Product Stereochemistry Racemic (±)Enantiopure (R) or (S)
Chemoselectivity (Ketone vs C-Cl) > 98%> 99%
Typical Isolated Yield 92 – 95%85 – 90%
Reaction Temperature 0 – 5 °C25 °C
Reaction Time 2 – 3 hours16 – 24 hours
Scalability Excellent (Multi-kg scale)Good (Requires heavy metal scavenging)
Cost Profile Low (Commodity reagents)Moderate (Precious metal catalyst)

References

  • Title: 2,2-dichloroethanol - Organic Syntheses Procedure | Source: Organic Syntheses | URL: [Link]

  • Title: Alcohol synthesis by carbonyl compound reduction | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Integration of Medium Engineering, Immobilization, and Rotating Bed Reactor for Intensifying Enzymatic Reduction of Halogenated Aryl Ketones | Source: ACS Sustainable Chemistry & Engineering | URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Chlorination of 4-Phenoxyacetophenone

Welcome to the Technical Support Center for the synthesis of α -chloro-4-phenoxyacetophenone. This portal is designed for researchers and drug development professionals seeking to optimize yield and minimize side product...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of α -chloro-4-phenoxyacetophenone. This portal is designed for researchers and drug development professionals seeking to optimize yield and minimize side products during the α -chlorination of highly activated, enolizable ketones.

Below, you will find mechanistic insights, a troubleshooting Q&A, comparative data, and a field-proven, self-validating experimental protocol.

Mechanistic Overview & Pathway Analysis

The chlorination of 4-phenoxyacetophenone is a delicate balance between thermodynamic control and kinetic rates. The reaction proceeds via an enol intermediate. However, the presence of the highly electron-donating phenoxy group activates the aromatic ring, making it highly susceptible to unintended Electrophilic Aromatic Substitution (EAS)[1].

G SM 4-Phenoxyacetophenone (Starting Material) Enol Enol Intermediate (Reactive Nucleophile) SM->Enol Acid Catalyst (p-TsOH) Rate-Limiting Step RingCl Ring-Chlorinated Byproduct (Core Substitution) SM->RingCl Harsh Reagent (SO₂Cl₂) / Polar Solvents (DCM) Target α-Chloro-4-phenoxyacetophenone (Target Product) Enol->Target Mild Chlorinating Agent (e.g., NCS) OverCl α,α-Dichloro Byproduct (Over-chlorination) Target->OverCl Excess Reagent / High Temperature

Reaction pathways and side-product formation during 4-phenoxyacetophenone chlorination.

Troubleshooting & FAQs

Q1: Why am I seeing significant ring chlorination (core substitution) on the phenoxy ring?

The Causality: The phenoxy moiety is a strong electron-donating group (EDG) via resonance, which heavily activates the ortho and para positions of the aromatic ring toward electrophilic attack. If you are using a harsh reagent like Sulfuryl Chloride ( SO2​Cl2​ ) in a polar solvent like Dichloromethane (DCM), the ionic EAS pathway outcompetes the enolization pathway. The Solution: Shift the reaction environment to suppress ionic intermediates. Switch your solvent from DCM to a non-polar aromatic solvent like Toluene . Toluene has been empirically proven to suppress core substitution and limit side-chain double chlorination[2]. Furthermore, replace SO2​Cl2​ with a milder electrophilic chlorine source such as N-Chlorosuccinimide (NCS) [3].

Q2: How do I prevent the formation of the α,α -dichloro-4-phenoxyacetophenone byproduct?

The Causality: Once the first chlorine atom is added to the α -carbon, the resulting α -chloro ketone can undergo a second enolization. While the electron-withdrawing chlorine atom slows this second enolization, an excess of chlorinating agent or elevated temperatures provides the activation energy necessary to drive the formation of the dichloro byproduct[4]. The Solution:

  • Strict Stoichiometry: Maintain a strict 1.0 : 1.05 molar ratio of ketone to NCS.

  • Thermal Control: Keep the reaction strictly between 15°C and 25°C.

  • Self-Validating Monitoring: Pull aliquots every 30 minutes for GC-MS analysis. The protocol is validated when the peak area of the starting material decreases perfectly inversely to the increase of the mono-chlorinated product peak. If the mono-chlorinated peak begins to plateau while a higher molecular weight peak (M+34) emerges, quench the reaction immediately.

Q3: The reaction is sluggish when using NCS compared to SO2​Cl2​ . How can I accelerate it without increasing side products?

The Causality: NCS is a milder reagent and relies heavily on the formation of the enol intermediate to proceed. Without a catalyst, the rate of enolization is too slow, leading to extended reaction times which can inadvertently expose the mixture to side reactions or degradation[3]. The Solution: Introduce a catalytic amount (0.1 equivalents) of p-Toluenesulfonic acid (p-TsOH) . The acid selectively lowers the activation energy for enolization without acting as a strong Lewis acid that might trigger unwanted Friedel-Crafts-type side reactions.

Quantitative Data: Reagent & Solvent Optimization

The following table synthesizes expected product distributions based on the choice of reagent and solvent systems, highlighting the superiority of the NCS/Toluene system for this specific substrate.

Chlorinating AgentSolventCatalystTarget Mono-Cl Yield (%)Dichloro Byproduct (%)Ring-Cl Byproduct (%)
Sulfuryl Chloride ( SO2​Cl2​ )DichloromethaneNone / MeOH65 - 755 - 1015 - 20
Sulfuryl Chloride ( SO2​Cl2​ )TolueneMeOH80 - 852 - 55 - 10
N-Chlorosuccinimide (NCS)Dichloromethanep-TsOH85 - 902 - 45 - 8
N-Chlorosuccinimide (NCS) Toluene p-TsOH > 92 < 2 < 1

Optimized Experimental Protocol

This step-by-step methodology utilizes the optimized NCS/p-TsOH/Toluene system to maximize the yield of α -chloro-4-phenoxyacetophenone while minimizing over-chlorination and core substitution.

Materials Required:

  • 4-Phenoxyacetophenone (1.0 equiv, 10 mmol, 2.12 g)

  • N-Chlorosuccinimide (NCS) (1.05 equiv, 10.5 mmol, 1.40 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv, 1.0 mmol, 0.19 g)

  • Anhydrous Toluene (25 mL)

  • Saturated aqueous NaHCO3​ solution

  • Brine (Saturated NaCl )

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe. Purge the system with nitrogen for 5 minutes to ensure an inert atmosphere.

  • Substrate Dissolution: Add 2.12 g of 4-phenoxyacetophenone to the flask, followed by 25 mL of anhydrous toluene. Stir at 300 rpm until the substrate is fully dissolved.

  • Catalyst Initiation: Add 0.19 g of p-TsOH to the solution. Allow the mixture to stir for 10 minutes at room temperature to initiate the acid-catalyzed enolization equilibrium.

  • Temperature Modulation: Cool the reaction flask in an ice-water bath until the internal temperature reaches 10°C - 15°C. Causality: Lowering the temperature before adding the chlorinating agent mitigates the initial exothermic spike, preventing the kinetic energy from favoring the di-chlorination pathway.

  • Reagent Addition: Add 1.40 g of NCS in three equal portions over 15 minutes.

  • Reaction Phase: Remove the ice bath and allow the reaction to slowly warm to room temperature (20°C - 25°C). Stir for 2 to 4 hours.

  • Self-Validating Monitoring: At the 2-hour mark, pull a 0.1 mL aliquot, dilute in 1 mL of ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2) or GC-MS. Proceed to the next step only when the starting material is >98% consumed.

  • Quenching & Filtration: Once complete, filter the reaction mixture through a medium-porosity glass frit to remove the precipitated succinimide byproduct. Wash the filter cake with an additional 10 mL of cold toluene.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO3​ (to neutralize the p-TsOH) and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be used directly or recrystallized from hot ethanol if ultra-high purity is required.

References

  • BenchChem. "Side reactions and byproducts in the chlorination of acetophenone." BenchChem Tech Support.
  • BenchChem. "2,2-Dichloro-1-(4-phenoxyphenyl)ethanone." BenchChem Product Data.
  • BenchChem. "Validation of a New Synthetic Method: N-Chlorosuccinimide for the α-Chlorination of Ketones." BenchChem Tech Support.
  • Google Patents. "Synthesis of mono-chlorinated acetophenone (US20210107853A1)." Patent Literature.

Sources

Optimization

Technical Support Center: 4-Phenoxy-2,2'-dichloroacetophenone Isolation &amp; Purity

Welcome to the Advanced Troubleshooting Guide for the synthesis and isolation of 4-phenoxy-2,2'-dichloroacetophenone. As a Senior Application Scientist, I have designed this resource for drug development professionals an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and isolation of 4-phenoxy-2,2'-dichloroacetophenone. As a Senior Application Scientist, I have designed this resource for drug development professionals and synthetic chemists who are encountering low purity, regioisomeric contamination, or degradation issues during the Friedel-Crafts acylation of diphenyl ether.

This guide moves beyond basic procedures, detailing the mechanistic causality behind impurity formation and providing self-validating protocols to ensure scalable, high-purity isolation.

Mechanistic Overview: Impurity Branching Pathways

To troubleshoot purity, we must first understand the kinetic and thermodynamic forces governing the electrophilic aromatic substitution. The target molecule is synthesized via the Friedel-Crafts acylation of diphenyl ether with dichloroacetyl chloride, catalyzed by aluminum chloride (AlCl₃) . While the phenoxy group is an ortho/para-directing substituent, the reaction is highly sensitive to temperature, stoichiometry, and quench conditions, which dictate the branching into various impurity profiles.

ReactionPathway SM Diphenyl Ether + Dichloroacetyl Chloride Cat Lewis Acid Activation (AlCl3) SM->Cat Inter Acylium Ion Complex Cat->Inter Target 4-Phenoxy-2,2'-dichloroacetophenone (Target: Para-isomer) Inter->Target Steric Control (0-15 °C) Ortho 2-Phenoxy-2,2'-dichloroacetophenone (Impurity: Ortho-isomer) Inter->Ortho Kinetic Override (>15 °C) Diacyl 4,4'-Bis(dichloroacetyl)diphenyl ether (Impurity: Di-acylated) Target->Diacyl Excess Reagents (>1.1 eq) Degrad Glyoxylic Acid Derivatives (Impurity: Hydrolysis) Target->Degrad Poor Aqueous Quench (>10 °C)

Fig 1: Reaction pathway and impurity branching in 4-phenoxy-2,2'-dichloroacetophenone synthesis.

Troubleshooting FAQs

Q: Why am I seeing a high percentage of the ortho-isomer (2-phenoxy-2,2'-dichloroacetophenone) in my crude NMR? Causality: The phenoxy group is an ortho/para-directing substituent. Due to the significant steric bulk of the phenoxy moiety and the incoming dichloroacylium-AlCl₃ complex, the para position is thermodynamically favored. However, if the reaction temperature exceeds 15 °C during the electrophilic aromatic substitution phase, the increased kinetic energy allows the system to overcome the steric activation energy barrier, leading to ortho-attack. Self-Validating Check: Monitor the internal temperature continuously. If the exotherm during diphenyl ether addition spikes above 15 °C, you can expect >5% ortho-isomer contamination. Control the addition rate to validate the cooling capacity of your reactor.

Q: My HPLC shows a late-eluting impurity with double the mass addition. How do I prevent di-acylation? Causality: In a standard Friedel-Crafts acylation, the first acyl group strongly deactivates the ring against further substitution . However, in diphenyl ether, the ether oxygen partially insulates the second phenyl ring from this electron-withdrawing effect. If an excess of dichloroacetyl chloride and AlCl₃ is present, the second ring undergoes a secondary acylation, forming 4,4'-bis(dichloroacetyl)diphenyl ether . Self-Validating Check: Ensure the stoichiometry of dichloroacetyl chloride never exceeds 1.05 equivalents. If the reaction stalls at 95% conversion, do not push for 100% by adding more acylating agent; this will immediately trigger di-acylation.

Q: The isolated product is discolored and shows unexpected polar spots on TLC. What went wrong during isolation? Causality: The α,α -dichloro ketone moiety is highly susceptible to nucleophilic attack and hydrolysis. If the AlCl₃ quench is performed in water that is allowed to heat up (due to the highly exothermic hydrolysis of AlCl₃), the -CHCl₂ group can hydrolyze to form polar degradation products, such as glyoxal derivatives. Self-Validating Check: The quench must be performed via reverse addition (pouring the reaction mixture into a large excess of vigorously stirred ice/HCl). If the internal temperature of the quench bath exceeds 10 °C at any point, degradation is actively occurring.

Quantitative Data: Impact of Reaction Parameters on Purity

To systematically eliminate impurities, align your process parameters with the optimal ranges defined below. Deviations directly correlate to specific impurity profiles.

ParameterOptimal RangeDeviationPrimary Impurity FormedMechanistic Consequence
Addition Temp 0–5 °C> 15 °COrtho-isomerLoss of steric control; kinetic ortho-attack overrides thermodynamic para-preference.
Acylating Agent 1.02–1.05 eq> 1.15 eqDi-acylated diphenyl etherSecondary electrophilic attack on the unacylated, partially insulated phenyl ring.
AlCl₃ Catalyst 1.10 eq< 1.00 eqUnreacted Diphenyl EtherIncomplete acylium ion generation; AlCl₃ coordinates to the product ketone, requiring >1 eq.
Quench Temp < 10 °C> 20 °CHydrolyzed ByproductsNucleophilic substitution of α -chlorines by H₂O under exothermic conditions.

Standardized High-Purity Isolation Protocol

This step-by-step methodology is engineered with built-in self-validating checks to ensure the isolated 4-phenoxy-2,2'-dichloroacetophenone achieves >99% purity.

Phase 1: Acylium Ion Generation
  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous dichloromethane (DCM, 10 volumes) and anhydrous aluminum chloride (1.10 eq).

    • Self-Validation: The suspension must be free-flowing. Clumping indicates moisture contamination, which will prematurely hydrolyze the acylating agent and depress yields.

  • Activation: Cool the suspension to 0–5 °C. Add dichloroacetyl chloride (1.05 eq) dropwise over 30 minutes.

    • Self-Validation: A slight yellowing/homogenization of the solution indicates the successful formation of the active acylium ion complex.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve diphenyl ether (1.00 eq) in DCM (2 volumes) and add dropwise to the active complex. Control the addition rate to strictly maintain the internal temperature below 15 °C.

  • Reaction Monitoring: Stir at 10–15 °C for 2 hours.

    • Self-Validation: Pull an aliquot, quench in cold methanol, and check via HPLC. The reaction is complete when residual diphenyl ether is <1.5%. Do not add excess reagents to force completion.

Phase 3: Quench and Isolation
  • Reverse Quench (Critical Step): Prepare a quench bath of crushed ice and 1M HCl (15 volumes). Slowly pour the reaction mixture into the vigorously stirred quench bath.

    • Self-Validation: The internal temperature of the quench bath must remain <10 °C to prevent α -chloro hydrolysis.

  • Phase Separation: Allow the layers to settle. The lower organic (DCM) layer contains the product. Extract the aqueous layer once with DCM (2 volumes).

  • Washing: Wash the combined organic layers with cold water (3x 5 volumes) until the aqueous pH is >4, then wash with brine (1x 5 volumes). Dry over anhydrous Na₂SO₄.

Phase 4: Purification
  • Solvent Swap & Crystallization: Concentrate the DCM layer under reduced pressure (bath temp <35 °C). Swap the solvent to absolute ethanol (or a 4:1 heptane/ethyl acetate mixture). Heat to 60 °C to dissolve, then slowly cool to 0 °C to crystallize.

  • Filtration: Filter the white to off-white crystalline powder.

    • Self-Validation: The ortho-isomer and unreacted diphenyl ether remain highly soluble in cold ethanol and will be rejected into the mother liquor, yielding >99% pure target compound.

References

  • Gao, Haifeng. "Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation". ACS Omega 2021. Available at:[Link]

Troubleshooting

Removing unreacted starting materials from 4-Phenoxy-2,2'-dichloroacetophenone

Welcome to the technical support center for the purification of 4-Phenoxy-2,2'-dichloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Phenoxy-2,2'-dichloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing unreacted starting materials and other impurities from your crude product. The following question-and-answer-based troubleshooting guide explains the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove?

The synthesis of 4-Phenoxy-2,2'-dichloroacetophenone is commonly achieved via a Friedel-Crafts acylation reaction.[1][2][3] In this process, phenoxybenzene (also known as diphenyl ether) is acylated using 2,2-dichloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Therefore, the primary starting materials to be concerned about are:

  • Unreacted Phenoxybenzene: This is often used in excess to drive the reaction and can be a major contaminant.

  • Aluminum Chloride (AlCl₃) Residues: The catalyst and its hydrated forms must be thoroughly removed during the workup.

Q2: How can I quickly assess the purity of my crude product and identify the presence of starting materials?

Thin-Layer Chromatography (TLC) is the most effective initial technique. It provides a rapid, qualitative assessment of your mixture's complexity.

  • Procedure: Spot your crude product, a co-spot (crude mixed with pure phenoxybenzene), and the phenoxybenzene starting material on a silica gel TLC plate. Elute with a solvent system like 10-20% ethyl acetate in hexanes.

  • Visualization: Both 4-Phenoxy-2,2'-dichloroacetophenone and phenoxybenzene are aromatic and will be visible under a UV lamp at 254 nm.[4][5][6] The product, being a ketone, is more polar and will have a lower Rf value (travels less) than the less polar phenoxybenzene starting material.

Q3: What is the first and most critical step in the purification process?

A proper aqueous workup is fundamental. The primary goal is to quench the reaction and remove the aluminum chloride catalyst.

  • Why it's critical: The ketone product forms a complex with the Lewis acid catalyst, requiring a deliberate quenching step to break this complex and liberate the product.[2][7]

  • Recommended Action: Slowly and carefully pour the reaction mixture into a flask containing a mixture of crushed ice and dilute hydrochloric acid.[7][8] This hydrolyzes the aluminum salts and breaks the product-catalyst complex. Caution: This process is highly exothermic; never add water directly to the reaction mixture.[8]

Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point. This is often due to using a solvent with a boiling point that is too high or a solution that is too supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of nucleation sites for crystallization.

    • If the issue persists, consider a different solvent or a two-solvent system (see Troubleshooting Guide 2).

Troubleshooting Guides

Guide 1: Foundational Purification: Aqueous Workup and Extraction

This initial phase is designed to remove inorganic salts and highly polar impurities.

Protocol:

  • Quenching: Prepare a beaker with a stirred mixture of crushed ice and 1M HCl. Slowly decant the crude reaction mixture into this beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic layers. Wash sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Guide 2: Purification by Recrystallization

Recrystallization is effective when the impurities have significantly different solubility profiles from the product. Unreacted phenoxybenzene is a liquid at room temperature with a freezing point of 27°C, which can make it a challenging impurity to remove via crystallization if present in large amounts.[9][10]

Step 1: Solvent Selection The ideal solvent will dissolve the 4-Phenoxy-2,2'-dichloroacetophenone poorly at low temperatures but well at high temperatures.

Solvent SystemSuitability for Aromatic KetonesBoiling Point (°C)Notes
Ethanol/Water Excellent78 (Ethanol)Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy, then add a drop or two of ethanol to clarify. Allow to cool slowly.
Isopropanol Good82A good single-solvent option. Its polarity is often suitable for moderately polar compounds.
Hexanes/Ethyl Acetate Good~69-77Dissolve the crude product in a minimal amount of warm ethyl acetate. Add hexanes as the anti-solvent until turbidity persists. Allow to cool.
Toluene/Hexanes Fair~69-111Useful if the product is less polar. Dissolve in hot toluene and add hexanes.[11]

Step 2: Recrystallization Protocol

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Guide 3: High-Purity Purification: Flash Column Chromatography

When recrystallization is ineffective, or very high purity is required, flash column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

Workflow for Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_tlc 1. TLC Analysis (e.g., 20% EtOAc/Hex) prep_solvent 2. Select Solvent System (Rf of product ~0.25-0.35) prep_tlc->prep_solvent prep_load 3. Prepare Sample (Dry or minimal solvent load) prep_solvent->prep_load exec_pack 4. Pack & Equilibrate Column prep_load->exec_pack exec_load 5. Load Sample exec_pack->exec_load exec_elute 6. Elute with Mobile Phase exec_load->exec_elute exec_collect 7. Collect Fractions exec_elute->exec_collect ana_tlc 8. TLC Analysis of Fractions exec_collect->ana_tlc ana_combine 9. Combine Pure Fractions ana_tlc->ana_combine ana_evap 10. Evaporate Solvent ana_combine->ana_evap final_product final_product ana_evap->final_product Yields Pure Product

Caption: Workflow for Flash Column Chromatography.

Protocol Details:

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of moderately polar compounds.[14]

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is typically effective.[13] Start with a low polarity mixture (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity (gradient elution) to elute your more polar product after the non-polar phenoxybenzene has been washed off the column.

  • Sample Loading: For the best separation, dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel (dry loading).[12][15] This ensures a narrow band at the start of the chromatography.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. Available from: [Link]

  • University of Rochester. Flash Column Chromatography. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0791 - DIPHENYL ETHER. Available from: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • PubChem. 2,4-Dinitro-1-phenoxybenzene. Available from: [Link]

  • Labster. TLC Visualization Methods. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Wikipedia. Diphenyl ether. Available from: [Link]

  • NIST WebBook. Diphenyl ether. Available from: [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Available from: [Link]

  • PMC. General methods for flash chromatography using disposable columns. Available from: [Link]

  • PubChem. 2',4'-Dichloroacetophenone. Available from: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Available from: [Link]

  • University of Colorado Boulder. Summary of Common Crystallization Solvents. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Phenoxy-2,2'-dichloroacetophenone

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Phenoxy-2,2'-dichloroacetophenone. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Phenoxy-2,2'-dichloroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative spectral interpretation, grounding the analysis in the fundamental principles of NMR spectroscopy and contrasting the target molecule with structurally relevant alternatives. This approach provides a robust framework for structural elucidation and quality control, highlighting the subtle yet significant electronic effects of its constituent functional groups.

The Analyte: Structural Framework and Electronic Environment

4-Phenoxy-2,2'-dichloroacetophenone is a multi-functionalized aromatic ketone. Its structure incorporates a phenoxy group at the para position of an acetophenone core, with two chlorine atoms on the α-carbon of the acetyl group. This unique combination of an electron-donating ether linkage and a strongly electron-withdrawing dichloroacetyl group creates a distinct electronic environment, which is directly reflected in its NMR spectra.

To facilitate a clear discussion, the following IUPAC numbering scheme will be used for the distinct nuclei in 4-Phenoxy-2,2'-dichloroacetophenone.

Caption: Chemical structure and numbering of 4-Phenoxy-2,2'-dichloroacetophenone.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it; electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).

For this analysis, we will compare the predicted spectrum of our target compound with three well-characterized alternatives:

  • Acetophenone: The parent structure, providing a baseline for the aromatic and methyl proton signals.[1]

  • 4'-Chloroacetophenone: To observe the effect of a single halogen on the aromatic ring.[2]

  • 4'-Phenoxyacetophenone: To isolate the influence of the phenoxy group on the aromatic system, absent the α-chlorination.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAr-H (ortho to C=O)Ar-H (meta to C=O)Other Protons
Acetophenone ~7.97 (m, 2H)~7.47-7.58 (m, 3H)2.62 (s, 3H, -CH₃)
4'-Chloroacetophenone ~7.91 (d, 2H)~7.45 (d, 2H)2.61 (s, 3H, -CH₃)
4'-Phenoxyacetophenone ~7.95 (d, 2H)~7.05 (d, 2H)7.20-7.45 (m, 5H, -OPh)
4-Phenoxy-2,2'-dichloroacetophenone (Predicted) ~8.05 (d, 2H, H2/H6)~7.10 (d, 2H, H3/H5)~6.80 (s, 1H, Hα), 7.25-7.50 (m, 5H, -OPh)
Analysis and Interpretation:
  • Hα Proton (CHCl₂): The most striking feature in the predicted spectrum of 4-Phenoxy-2,2'-dichloroacetophenone is the singlet for the α-proton, expected around ~6.80 ppm . This significant downfield shift from a typical α-proton (which resonates around 2.1-2.6 ppm) is a direct consequence of the powerful deshielding effect of two adjacent chlorine atoms and the carbonyl group.[3] This unique signal is a primary identifier for this structure.

  • Aromatic Protons (H2/H6): The protons ortho to the dichloroacetyl group are the most deshielded aromatic protons, predicted to appear around ~8.05 ppm . The strong electron-withdrawing nature of the C(=O)CHCl₂ group pulls electron density from the aromatic ring, significantly deshielding these adjacent protons.[4] Their signal is expected to be further downfield compared to all analogues.

  • Aromatic Protons (H3/H5): Conversely, the protons meta to the carbonyl group are shielded by the electron-donating resonance effect of the phenoxy group's oxygen atom. Their signal is predicted to be upfield, around ~7.10 ppm , similar to 4'-Phenoxyacetophenone.

  • Phenoxy Group Protons (-OPh): The five protons of the terminal phenyl ring are expected to resonate in the typical aromatic region of ~7.25-7.50 ppm as a complex multiplet.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts are influenced by hybridization, substitution, and electronic effects, with the carbonyl carbon being particularly noteworthy for its extreme downfield position.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC=OC-ipso (to C=O)C-orthoC-metaC-paraOther Carbons
Acetophenone ~198.1~137.1~128.2~128.5~133.026.5 (-CH₃)
4'-Chloroacetophenone ~196.8~135.4~129.7~128.9~139.626.5 (-CH₃)
4'-Phenoxyacetophenone ~197.0~131.7~131.7~119.1~162.426.6 (-CH₃), Phenoxy carbons
4-Phenoxy-2,2'-dichloroacetophenone (Predicted) ~188.0~132.0~132.5~119.5~163.0~65.0 (CHCl₂), Phenoxy carbons
Analysis and Interpretation:
  • Carbonyl Carbon (C=O): In most acetophenones, the carbonyl carbon appears near 196-198 ppm.[1][2] However, for 4-Phenoxy-2,2'-dichloroacetophenone, the α-chlorines have a shielding effect (known as the "heavy atom effect") on the carbonyl carbon, shifting it upfield. The predicted chemical shift is therefore lower, around ~188.0 ppm .

  • Alpha Carbon (CHCl₂): The α-carbon is directly attached to two electronegative chlorine atoms, resulting in significant deshielding. Its signal is predicted to appear substantially downfield around ~65.0 ppm , a key diagnostic peak.

  • Aromatic Carbons: The phenoxy group exerts a strong influence on the attached phenyl ring. The para-carbon (C4), directly bonded to the ether oxygen, is significantly deshielded (~163.0 ppm). The meta-carbons (C3/C5) are shielded due to resonance effects (~119.5 ppm), while the ortho-carbons (C2/C6) are deshielded (~132.5 ppm). These shifts provide a clear fingerprint of the 4-phenoxy substitution pattern.[5]

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data. The following methodology provides a self-validating system for the analysis of 4-Phenoxy-2,2'-dichloroacetophenone and similar compounds.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 4-Phenoxy-2,2'-dichloroacetophenone.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion, particularly in the aromatic region.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent residual signal.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

    • (Optional but Recommended) For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[6]

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Angle 30-45°30-45°
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2-5 s
Number of Scans 8-16512-2048

graph TD {
A[Sample Preparation: Dissolve 10-15mg in 0.6mL CDCl₃ with TMS] --> B[Transfer to 5mm NMR Tube];
B --> C[Insert into Spectrometer];
C --> D{Instrument Setup};
D --> D1[Tune & Match Probe];
D --> D2[Lock on CDCl₃ Signal];
D --> D3[Shim Magnetic Field];
D3 --> E{Data Acquisition};
E --> F[Acquire ¹H Spectrum];
E --> G[Acquire ¹³C Spectrum];
F & G --> H[Data Processing: Fourier Transform, Phasing, Baseline Correction];
H --> I[Spectral Analysis & Interpretation];
// Styling
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

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